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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765 Get Quote

A Comprehensive Spectroscopic Analysis of 4-
Cyclohexylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-
Cyclohexylphenol, a compound of interest in various chemical and pharmaceutical research

fields. The following sections present a comprehensive analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed

experimental protocols and data interpretation.

Spectroscopic Data Summary
The spectroscopic data for 4-Cyclohexylphenol (CAS No. 1131-60-8, SDBS No. 7112) has

been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Cyclohexylphenol provides detailed information about the

chemical environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.08 d 2H Ar-H (ortho to -OH)

6.76 d 2H Ar-H (meta to -OH)

4.84 s 1H -OH

2.40 tt 1H Ar-CH-

1.88 - 1.65 m 5H Cyclohexyl-H

1.45 - 1.15 m 5H Cyclohexyl-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Chemical Shift (δ) ppm Assignment

153.8 C-OH

141.0 C-C (aromatic)

128.2 CH (aromatic)

115.4 CH (aromatic)

43.6 CH (cyclohexyl)

34.8 CH₂ (cyclohexyl)

27.0 CH₂ (cyclohexyl)

26.2 CH₂ (cyclohexyl)

Infrared (IR) Spectroscopy
The IR spectrum of 4-Cyclohexylphenol highlights the characteristic vibrational frequencies of

its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3360 Strong, Broad O-H stretch (H-bonded)

3020 Medium C-H stretch (aromatic)

2920, 2850 Strong C-H stretch (aliphatic)

1610, 1510 Strong C=C stretch (aromatic)

1230 Strong C-O stretch (phenol)

830 Strong C-H bend (p-disubstituted)

Mass Spectrometry (MS)
The mass spectrum of 4-Cyclohexylphenol provides information about its molecular weight

and fragmentation pattern under electron ionization.

m/z Relative Intensity (%) Assignment

176 45 [M]⁺ (Molecular Ion)

133 100 [M - C₃H₇]⁺

107 40 [C₇H₇O]⁺

94 30 [C₆H₅OH]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a 90 MHz FT-NMR spectrometer.

The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used

as an internal standard (0 ppm). For ¹H NMR, data was collected with a spectral width of 12
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ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For ¹³C NMR, a

spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds

were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small

amount of 4-Cyclohexylphenol was ground with dry KBr powder and pressed into a thin,

transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) was performed using a magnetic sector mass

spectrometer. The sample was introduced via a direct insertion probe and ionized by an

electron beam with an energy of 70 eV. The ion source temperature was maintained at 200°C.

The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like 4-Cyclohexylphenol.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

4-Cyclohexylphenol Sample

Dissolution in Solvent
(e.g., CDCl3 for NMR)

KBr Pellet Preparation
(for IR)

Mass Spectrometer

Direct Inlet

NMR Spectrometer FT-IR Spectrometer

NMR Spectra (1H, 13C)
- Chemical Shifts

- Coupling Constants
- Integration

IR Spectrum
- Functional Group ID

Mass Spectrum
- Molecular Weight

- Fragmentation Pattern

Structure Elucidation
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To cite this document: BenchChem. [Spectroscopic data for 4-Cyclohexylphenol (NMR, IR,
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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